molecular formula C13H9BrO2 B073658 4-Bromophenyl benzoate CAS No. 1523-17-7

4-Bromophenyl benzoate

Cat. No.: B073658
CAS No.: 1523-17-7
M. Wt: 277.11 g/mol
InChI Key: OHWWOZGHMUITKG-UHFFFAOYSA-N
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Description

4-Bromophenyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H9BrO2 and its molecular weight is 277.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408919. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1523-17-7

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(4-bromophenyl) benzoate

InChI

InChI=1S/C13H9BrO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

OHWWOZGHMUITKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br

1523-17-7

Pictograms

Environmental Hazard

Synonyms

(4-bromophenyl) benzoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 360 g of 4-bromophenol in 4.3 liters of ethyl acetate, was added 326 ml of triethylamine. To the mixture, while being cooled in ice and stirred, was added dropwise 300 g of benzoyl chloride over a period of 90 minutes. After two hours of stirring, water was added to the reaction mixture to remove the triethylamine hydrochloride. The ethyl acetate layer was washed successively with a dilute aqueous alkali solution, dilute hydrochloric acid, and saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate, and freed from the solvent by distillation. The residue was washed with ethanol and dried to obtain 500 g of 4-bromophenyl benzoate.
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
326 mL
Type
reactant
Reaction Step One
Quantity
4.3 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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